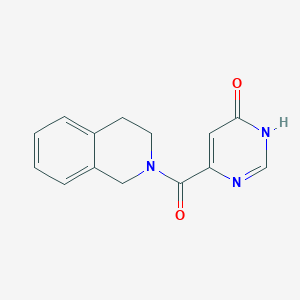
6-(1,2,3,4-四氢异喹啉-2-羰基)嘧啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol is a compound that features a unique combination of a tetrahydroisoquinoline moiety and a pyrimidin-4-ol group
科学研究应用
6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
化学反应分析
Types of Reactions
6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce alcohols.
作用机制
The mechanism of action of 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can lead to neuroprotective effects by preventing neuronal damage and promoting neuronal survival .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor to various alkaloids with biological activities.
Isoquinoline: An oxidized form of tetrahydroisoquinoline with different chemical properties.
Pyrimidin-4-ol: A simpler analog that lacks the tetrahydroisoquinoline moiety.
Uniqueness
6-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol is unique due to its combination of a tetrahydroisoquinoline moiety and a pyrimidin-4-ol group, which imparts distinct chemical and biological properties
生物活性
The compound 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol is a derivative of tetrahydroisoquinoline and pyrimidine, which are both significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol can be represented as C12H12N4O2. It features a tetrahydroisoquinoline moiety linked to a pyrimidine ring with a hydroxyl group at the fourth position. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 248.25 g/mol |
| CAS Number | 1396784-62-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to tetrahydroisoquinolines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
In vitro studies demonstrated that 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol exhibited an IC50 value of approximately 15 μM against MCF-7 breast cancer cells after 48 hours of treatment. This suggests a moderate level of potency compared to other known anticancer agents.
The proposed mechanism of action involves the modulation of apoptotic pathways. The compound appears to activate caspase-dependent pathways leading to programmed cell death. Specifically:
- Caspase Activation : The compound promotes the activation of caspase-3 and caspase-9, which are critical mediators in the apoptotic process.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in treated cells, preventing their progression through the cell cycle.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been studied for their neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Experimental Findings :
In a study involving neuroblastoma cells, treatment with 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol resulted in a significant reduction of reactive oxygen species (ROS) levels and improved cell viability under stress conditions.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | IC50 = 15 μM against MCF-7 cells |
| Apoptosis Induction | Activation of caspases; G0/G1 phase arrest |
| Neuroprotection | Reduction in ROS levels; enhanced neuronal viability |
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-12(15-9-16-13)14(19)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWCNNCCAOJFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














